molecular formula C16H18BrF2NO4 B10896735 Ethyl 1-{[5-bromo-2-(difluoromethoxy)phenyl]carbonyl}piperidine-4-carboxylate

Ethyl 1-{[5-bromo-2-(difluoromethoxy)phenyl]carbonyl}piperidine-4-carboxylate

Cat. No.: B10896735
M. Wt: 406.22 g/mol
InChI Key: CGZULYJTAPVRHU-UHFFFAOYSA-N
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Description

ETHYL 1-[5-BROMO-2-(DIFLUOROMETHOXY)BENZOYL]-4-PIPERIDINECARBOXYLATE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a brominated benzoyl group and a piperidine carboxylate moiety. Its distinct molecular configuration makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[5-BROMO-2-(DIFLUOROMETHOXY)BENZOYL]-4-PIPERIDINECARBOXYLATE typically involves multiple steps, starting with the preparation of the brominated benzoyl precursor. One common method involves the bromination of 2-(difluoromethoxy)benzoic acid, followed by esterification to introduce the ethyl group. The resulting intermediate is then coupled with piperidine-4-carboxylic acid under appropriate reaction conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may utilize optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to streamline the production process. Additionally, industrial methods often involve rigorous purification steps, including recrystallization and chromatography, to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[5-BROMO-2-(DIFLUOROMETHOXY)BENZOYL]-4-PIPERIDINECARBOXYLATE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzoyl group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific functional groups.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester linkage, with reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

ETHYL 1-[5-BROMO-2-(DIFLUOROMETHOXY)BENZOYL]-4-PIPERIDINECARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 1-[5-BROMO-2-(DIFLUOROMETHOXY)BENZOYL]-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (5-bromo-2-fluorobenzoyl)acetate
  • 1-Bromo-2-(difluoromethoxy)-4-ethyl-5-methoxybenzene

Uniqueness

ETHYL 1-[5-BROMO-2-(DIFLUOROMETHOXY)BENZOYL]-4-PIPERIDINECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it a valuable tool in various research applications.

Properties

Molecular Formula

C16H18BrF2NO4

Molecular Weight

406.22 g/mol

IUPAC Name

ethyl 1-[5-bromo-2-(difluoromethoxy)benzoyl]piperidine-4-carboxylate

InChI

InChI=1S/C16H18BrF2NO4/c1-2-23-15(22)10-5-7-20(8-6-10)14(21)12-9-11(17)3-4-13(12)24-16(18)19/h3-4,9-10,16H,2,5-8H2,1H3

InChI Key

CGZULYJTAPVRHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)OC(F)F

Origin of Product

United States

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